2-Chloro-5-methylnicotinonitrile

Catalog No.
S1901046
CAS No.
66909-34-0
M.F
C7H5ClN2
M. Wt
152.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-methylnicotinonitrile

CAS Number

66909-34-0

Product Name

2-Chloro-5-methylnicotinonitrile

IUPAC Name

2-chloro-5-methylpyridine-3-carbonitrile

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

InChI

InChI=1S/C7H5ClN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,1H3

InChI Key

ABDCRTUCXNUXMA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1)Cl)C#N

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C#N

2-Chloro-5-methylnicotinonitrile (CAS: 66909-34-0) is a densely functionalized pyridine building block characterized by orthogonal reactivity across three distinct sites: an electrophilic 2-chloro position, a 3-cyano group, and a 5-methyl group . In industrial procurement and medicinal chemistry workflows, this compound is primarily selected as a core scaffold for the synthesis of fused heterocyclic systems, such as thieno[2,3-b]pyridines and pyrido[2,3-c]pyridazines[1]. The presence of the electron-withdrawing cyano group at the 3-position highly activates the adjacent 2-chloro group toward nucleophilic aromatic substitution (SNAr), allowing for rapid, mild functionalization with amines or thiols without the need for transition-metal catalysis.

Substituting 2-Chloro-5-methylnicotinonitrile with generic pyridine analogs fundamentally disrupts established synthetic workflows. Procuring the non-methylated comparator, 2-chloronicotinonitrile, eliminates the benzylic C-H functionalization handle required for downstream elaboration (such as allylic/benzylic bromination), abruptly halting the synthesis of 5-substituted fused bicycles[1]. Furthermore, attempting to substitute this compound with 2-hydroxy-5-methylnicotinonitrile forces the introduction of a harsh halogenation step (typically utilizing phosphorus oxychloride at reflux) prior to any SNAr reaction. This not only increases the number of synthetic steps but also generates corrosive waste streams, making the direct procurement of the 2-chloro derivative critical for maintaining process efficiency and safety.

Direct Annulation Efficiency via SNAr

The 2-chloro group in 2-Chloro-5-methylnicotinonitrile is highly activated by the adjacent nitrile, enabling direct, mild SNAr. In the synthesis of thieno[2,3-b]pyridine cores, this compound undergoes complete substitution and cyclization with methyl thioglycolate in 2 hours at room temperature using potassium carbonate in DMF[1]. In contrast, substituting with a 2-hydroxy baseline requires an initial high-temperature POCl3 activation step to install the necessary leaving group before cyclization can occur.

Evidence DimensionProcess steps and conditions for thienopyridine annulation
Target Compound Data1-step SNAr/cyclization (2 hours, Room Temperature)
Comparator Or Baseline2-Hydroxy-5-methylnicotinonitrile (Requires 2 steps: POCl3 reflux >100°C, followed by SNAr)
Quantified DifferenceElimination of 1 harsh halogenation step and associated corrosive waste
ConditionsK2CO3, DMF, RT, 2h (for the target compound)

Procuring the pre-chlorinated compound directly eliminates hazardous phosphorus-based reagents and streamlines the manufacturing of fused heterocyclic APIs.

Late-Stage Functionalization Capability via Benzylic Bromination

The 5-methyl group serves as an essential handle for structural elaboration, specifically through radical bromination. Synthetic routes to pyrido[2,3-c]pyridazine antiviral agents rely on treating the cyclized derivative of 2-Chloro-5-methylnicotinonitrile with N-bromosuccinimide (NBS) and AIBN to yield a reactive alkyl halide intermediate [1]. Procuring 2-chloronicotinonitrile completely removes this capability, yielding 0% of the required benzylic bromide.

Evidence DimensionYield of 5-(bromomethyl) functionalized intermediate
Target Compound DataEnables quantitative radical bromination at the 5-position
Comparator Or Baseline2-Chloronicotinonitrile (0% yield, lacks the methyl handle)
Quantified Difference100% vs 0% capability for 5-position benzylic functionalization
ConditionsNBS, AIBN, standard radical bromination conditions

The specific 5-methyl substitution pattern is non-negotiable for procurement when the downstream target requires an alkyl halide handle for further amination or cross-coupling.

Atom Economy in Nucleophilic Substitution

While brominated pyridines are often used for cross-coupling, the 2-chloro group provides sufficient electrophilicity for SNAr while maximizing atom economy. The leaving group mass of the chloro substituent is 35.45 g/mol, compared to 79.90 g/mol for the bromo analog [1]. Because the ortho-cyano group provides strong activation, the heavier bromo leaving group is unnecessary for efficient substitution with thiols or amines.

Evidence DimensionLeaving group mass (Atom economy)
Target Compound Data35.45 g/mol (Cl)
Comparator Or Baseline2-Bromo-5-methylnicotinonitrile (79.90 g/mol, Br)
Quantified Difference55.6% reduction in leaving group waste mass per mole
ConditionsStandard SNAr with nucleophiles (amines, thiols)

Selecting the chloro-derivative over the bromo-derivative significantly reduces halogenated waste and raw material costs in large-scale industrial SNAr processes.

Synthesis of Thieno[2,3-b]pyridine Cores

2-Chloro-5-methylnicotinonitrile is the direct precursor for synthesizing 3-amino-5-methylthieno[2,3-b]pyridine-2-carboxylate derivatives via reaction with methyl thioglycolate. These cores are critical in the development of ubiquitin-specific protease (USP) inhibitors for oncology and infectious disease research [1].

Development of Pyrido[2,3-c]pyridazine Antiviral Agents

The compound is utilized in multi-step sequences where initial SNAr with an amine is followed by cyclization and subsequent radical bromination of the 5-methyl group. This pathway is essential for creating complex pyrido[2,3-c]pyridazine scaffolds targeted against herpes family viruses[2].

Orthogonal Multi-Step Heterocyclic Library Generation

Because the 2-chloro, 3-cyano, and 5-methyl groups can be reacted independently (SNAr, nitrile reduction/hydrolysis, and benzylic halogenation, respectively), this compound is highly suitable as a central scaffold for combinatorial library synthesis in early-stage drug discovery [1].

XLogP3

1.9

Wikipedia

2-Chloro-5-methylpyridine-3-carbonitrile

Dates

Last modified: 08-16-2023

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